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Compound of Interest

Compound Name: 3,3-Diethyl-2-methylheptane

Cat. No.: B15453870

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core thermodynamic properties of
branched C12 alkanes (dodecane isomers). The stability and energy content of these
molecules are critical in fields ranging from fuel and lubricant development to computational
chemistry and materials science. Understanding these properties is fundamental to predicting
chemical behavior, designing energy-efficient processes, and modeling molecular interactions.
This document summarizes key quantitative data, outlines the detailed experimental protocols
used for their determination, and provides a visual workflow for clarity.

Quantitative Thermodynamic Data

The thermodynamic properties of alkanes are significantly influenced by their molecular
structure. Branching generally leads to a lower (more negative) standard enthalpy of formation,
indicating greater thermodynamic stability compared to their straight-chain counterparts. The
data below is compiled for n-dodecane and three representative branched isomers at standard
conditions (298.15 K and 1 bar).

Table 1: Standard Enthalpy of Formation (AfH°®)

The standard enthalpy of formation is the enthalpy change when one mole of a compound is
formed from its constituent elements in their standard states. More negative values indicate
greater stability.
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Compound IUPAC AfHe Data
Formula Phase
Name Name (kd/imol) Source
n-Dodecane Dodecane Ci2H26 Liquid -350.9+1.2 NIST
n-Dodecane Dodecane Ci2Hz2s Gas -289.6 £ 1.3 NIST
2- 2- Cheméo
Methylundec Methylundec Ci2H26 Liquid -357.7 (est.) (Joback
ane ane Method)
2- 2- Cheméo
Methylundec Methylundec Ci2Hz2s Gas -295.5 (est.) (Joback
ane ane Method)
2,2,4,6,6- 2,2,4,6,6- Cheméo
Pentamethylh  Pentamethylh  CizH26 Liquid -368.5 (est.) (Joback
eptane eptane Method)
2,2,4,6,6- 2,2,4,6,6-
Pentamethyln  Pentamethylh  Ci2H2e Gas -313.8 Cheméo[1]
eptane eptane

Table 2: Standard Molar Entropy (S°)

Standard molar entropy is a measure of the molecular disorder or randomness of a substance.
It is influenced by molecular complexity and freedom of motion.
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Compound IUPAC Data
Formula Phase S° (J/mol-K)

Name Name Source

n-Dodecane Dodecane Ci2Hz2s Liquid 461.16 £0.92 NIST

n-Dodecane Dodecane Ci2Hz2s Gas 592.7+1.2 NIST

2- 2-

Methylundec Methylundec Ci2Hz26 Liquid N/A -

ane ane

2- 2-

Methylundec Methylundec Ci2Hz2s Gas N/A -

ane ane

2,2,4,6,6- 2,2,4,6,6-

Pentamethyln  Pentamethylh  Ci2H2e Liquid N/A -

eptane eptane

2,2,4,6,6- 2,2,4,6,6-

Pentamethyln  Pentamethylh  Ci2H2e Gas N/A -

eptane eptane

Table 3: Isobaric Heat Capacity (Cp)

Isobaric heat capacity is the amount of heat required to raise the temperature of one mole of a
substance by one degree Celsius at constant pressure.
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Compound IUPAC Cp Data
Formula Phase

Name Name (J/mol-K) Source

n-Dodecane Dodecane Ci2Hz2s Liquid 376.68 NIST

n-Dodecane Dodecane Ci2Hz2s Gas 256.7 NIST

2- 2-

Methylundec Methylundec Ci2Hz26 Liquid N/A

ane ane

2- 2- Cheméo

Methylundec Methylundec Ci2Hz2s Gas 252.19 (est.) (Joback

ane ane Method)

2,2,4,6,6- 2,2,4,6,6-

Pentamethylh  Pentamethylh  CizH26 Liquid 350.98 NIST[2]

eptane eptane

2,2,4,6,6- 2,2,4,6,6- Cheméo

Pentamethyln  Pentamethylh  Ci2H2e Gas 240.24 (est.) (Joback

eptane eptane Method)

Note: "N/A" indicates that reliable experimental data was not found in the public databases
searched. "est." denotes values estimated by computational methods (e.g., Joback method)
which may differ from experimental values.

Experimental Protocols

The determination of thermodynamic properties is a precise and meticulous process. The
following sections detail the methodologies for the key experiments used to obtain the data
presented above.

Determination of Enthalpy of Formation via Combustion
Calorimetry

The standard enthalpy of formation of a hydrocarbon is typically determined indirectly by
measuring its enthalpy of combustion (AcH®) using a bomb calorimeter.
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Principle: The sample is completely combusted in a high-pressure oxygen environment within a
constant-volume vessel (the "bomb™). The heat released by the combustion reaction is
absorbed by a surrounding water bath, and the temperature change of the water is measured.
Using the known heat capacity of the calorimeter system, the heat of combustion can be
calculated. The enthalpy of formation is then derived using Hess's Law.

Methodology:
e Sample Preparation:

o A precise mass (typically 0.5 - 1.0 g) of the high-purity liquid alkane isomer is weighed into
a crucible (e.g., platinum or silica).

o Asmall, weighed piece of cotton fuse wire is positioned to be in contact with the sample.

o A known length of ignition wire (e.g., platinum or iron) is connected to the electrodes of the
bomb head, with the cotton fuse wrapped around it.

o Calorimeter Assembly:
o The crucible is placed in its support within the bomb.

o The bomb is carefully sealed and then pressurized with high-purity oxygen to
approximately 30 atm.

o The sealed bomb is submerged in a precisely measured mass of water in the calorimeter's
insulated bucket.

¢ Measurement:

o The system is allowed to reach thermal equilibrium. The initial temperature of the water
bath is recorded at regular intervals for several minutes to establish a baseline drift.

o The sample is ignited by passing an electric current through the ignition wire.

o The temperature of the water bath is recorded at short intervals as it rises, and continues
to be monitored for several minutes after the peak temperature is reached to establish a
post-combustion drift.
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o Data Analysis:

(¢]

The corrected temperature rise (AT) is determined by accounting for heat exchange with
the surroundings (using methods like the Regnault-Pfaundler correction).

o The total heat released (q_total) is calculated using the formula: q_total = C_cal * AT,
where C_cal is the predetermined heat capacity of the calorimeter system.

o Corrections are made for the heat released by the combustion of the fuse wire and the
formation of nitric acid (from residual N2 in the bomb).

o The constant-volume heat of combustion (AcU) is calculated per mole of the sample.

o This value is then converted to the constant-pressure enthalpy of combustion (AcH®) using
the relation AcH® = AcU + An_gas * RT, where An_gas is the change in the number of
moles of gas in the combustion equation.

o Finally, the standard enthalpy of formation (AfH®) is calculated using Hess's Law with the
known standard enthalpies of formation for CO2z(g) and H20(]).

Determination of Heat Capacity and Entropy via
Adiabatic Calorimetry

Adiabatic calorimetry is used to measure heat capacity as a function of temperature. From
these data, the standard entropy can be calculated using the third law of thermodynamics.

Principle: A sample is placed in a calorimeter that is thermally isolated from its surroundings. A
precisely known quantity of electrical energy is supplied to the sample, and the resulting
temperature increase is measured. By keeping the temperature of a surrounding adiabatic
shield identical to the sample's temperature, heat loss is minimized, allowing for highly accurate
measurements.

Methodology:

e Sample Preparation and Loading:
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o A purified, degassed sample of the alkane isomer is loaded into a sealed sample container
(calorimeter vessel), often under a helium atmosphere to improve thermal conductivity.
The mass of the sample is precisely determined.

o Calorimeter Setup:

o The sample container, which contains a heater and a calibrated thermometer (e.g., a
platinum resistance thermometer), is placed inside a series of concentric, heated shields
within a high-vacuum chamber.

o The temperatures of these shields are controlled electronically to match the temperature
of the sample container, thereby creating an adiabatic (no heat exchange) environment.

e Measurement Cycle (from low temperature, e.g., ~12 K):
o The system is cooled to its starting temperature (e.g., using liquid helium).

o The system is allowed to reach thermal equilibrium, and the initial temperature (T1) is
recorded.

o A precise and measured quantity of electrical energy (Q) is supplied to the sample heater
over a defined period.

o During the heating period, the shield temperatures are continuously adjusted to match the
rising sample temperature.

o After heating, the system is allowed to equilibrate again, and the final temperature (Tz) is
recorded.

o Data Analysis:

o The average heat capacity (Cp) over the temperature interval (T2 - T1) is calculated as Cp
=Q/(Tz2-T).

o This process is repeated in small, incremental steps across the entire desired temperature
range (e.g., from 12 K to 390 K).[3]

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://stacks.cdc.gov/view/cdc/219984/cdc_219984_DS1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15453870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o The resulting data of Cp vs. T is smoothed and interpolated to generate a continuous
function. The value at 298.15 K is the standard isobaric heat capacity.

o The standard molar entropy (S°) at 298.15 K is calculated by integrating the Cp/T vs. T
curve from 0 K to 298.15 K, accounting for the entropies of any phase transitions (e.g.,
melting) that occur within this range. An extrapolation from the lowest measurement
temperature (e.g., 12 K) to 0 K is performed using the Debye T3 law.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the standard enthalpy of

formation of a branched C12 alkane using the combustion calorimetry protocol described
above.
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Workflow for determining standard enthalpy of formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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